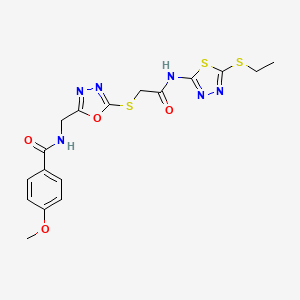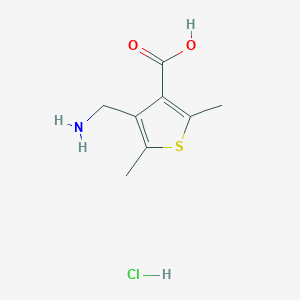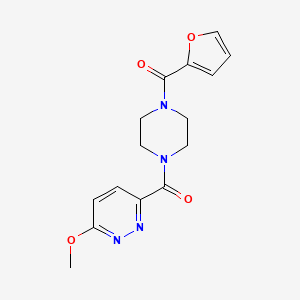
(4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.317. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the searched resources.Applications De Recherche Scientifique
Corrosion Inhibition in Acidic Medium
The compound, related to (4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone, has been investigated for its potential as a corrosion inhibitor. Research indicates that certain organic inhibitors, including those structurally similar to the mentioned compound, show significant inhibition efficiency on the corrosion of mild steel in acidic environments. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, forming a protective layer that decreases the corrosion rate. Specifically, studies involving (4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone and its derivatives have demonstrated corrosion inhibition efficiencies of up to 80%, suggesting that similar compounds could offer substantial protection against corrosion in industrial applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Antimicrobial Activity
Compounds related to (4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, which share a structural similarity with the discussed compound, have been tested against various bacterial and fungal strains. These studies have revealed that some derivatives exhibit moderate to good antimicrobial activities, highlighting the potential of these compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis and Biological Activity
The structural complexity and versatility of (4-(Furan-2-carbonyl)piperazin-1-yl)(6-methoxypyridazin-3-yl)methanone make it a valuable scaffold for synthesizing novel bioactive compounds. Research efforts have been directed towards the synthesis of novel derivatives with potential pharmacological activities, such as TRPV4 antagonists for pain treatment. These studies involve detailed design, synthesis, and structure-activity relationship (SAR) analysis, demonstrating the compound's utility in medicinal chemistry and drug development processes (Tsuno et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(6-methoxypyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-22-13-5-4-11(16-17-13)14(20)18-6-8-19(9-7-18)15(21)12-3-2-10-23-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYUFUKHLKRLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2993170.png)
![1-(4-Chlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2993171.png)
![N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2993172.png)
![3-(3,4-Dichlorophenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2993173.png)
![Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2993174.png)
![4-((naphthalen-1-ylmethyl)thio)-1-(thiophen-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2993175.png)
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2993177.png)
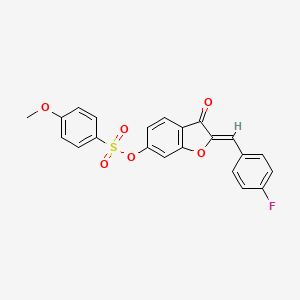

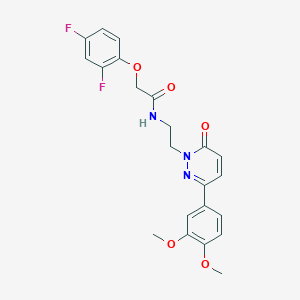
![3-[2-(4-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2993183.png)
